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Core Science & Biosynthesis
Protocols & Analytical Methods
Catalytic Methods for the Synthesis of 4-Phenyloxane-2,6-dione (3-Phenylglutaric Anhydride)
Catalytic Methods for the Synthesis of 4-Phenyloxane-2,6-dione (3-Phenylglutaric Anhydride)
An Application Guide for Researchers and Drug Development Professionals
Abstract
4-Phenyloxane-2,6-dione, also known as 3-phenylglutaric anhydride, is a valuable cyclic anhydride that serves as a pivotal building block in the synthesis of various pharmacologically active molecules and advanced polymers. Its rigid, phenyl-substituted backbone makes it an attractive scaffold for creating complex molecular architectures, including derivatives of piperidine-2,6-diones which have shown significant biological activity.[1] This application note provides a detailed guide to the catalytic synthesis of 4-phenyloxane-2,6-dione, moving beyond classical stoichiometric methods that often require harsh conditions. We present and compare several modern catalytic strategies, including metal-catalyzed, organocatalytic, and biocatalytic approaches. Each section includes an in-depth explanation of the underlying chemical principles, step-by-step experimental protocols, and a discussion of the relative advantages, providing researchers with a comprehensive toolkit for producing this key synthetic intermediate with high efficiency, selectivity, and sustainability.
Introduction: The Significance of 4-Phenyloxane-2,6-dione
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Among these, the oxane-2,6-dione framework is of particular interest. The introduction of a phenyl group at the 4-position imparts specific stereochemical and electronic properties, making 4-phenyloxane-2,6-dione (IUPAC Name: 4-phenyldihydro-2H-pyran-2,6(3H)-dione) a versatile precursor.[2] Its applications range from a monomer in ring-opening polymerizations to produce specialized polyesters to a key intermediate in the synthesis of drug candidates.[1][3]
The primary route to this molecule is the intramolecular dehydrative cyclization of 3-phenylglutaric acid. While effective, traditional methods often rely on stoichiometric dehydrating agents like acetic anhydride or thionyl chloride at high temperatures, which can lead to side reactions and generate significant chemical waste. The development of catalytic methods offers a more elegant and sustainable solution, enabling the reaction to proceed under milder conditions with higher atom economy. This guide explores the modern catalytic landscape for this important transformation.
Caption: General reaction scheme for the synthesis of 4-phenyloxane-2,6-dione.
Organocatalysis: A Green and Efficient Approach
Organocatalysis has emerged as a powerful tool in organic synthesis, often providing metal-free alternatives that are both cost-effective and environmentally benign.[4][5][6] For the synthesis of cyclic anhydrides and related structures, mild acid catalysts have proven particularly effective.
Principle and Mechanistic Insight
Mild Lewis acids, such as boric acid, can catalyze the condensation of dicarboxylic acids by activating the carbonyl groups.[7] The catalyst coordinates to the carbonyl oxygen atoms, increasing their electrophilicity and facilitating the intramolecular nucleophilic attack of the second carboxylic acid group. This process avoids the harsh conditions associated with strong protic acids, minimizing charring and side-product formation. The reaction typically proceeds under neat conditions or in a high-boiling, non-coordinating solvent to allow for the removal of water, which drives the equilibrium toward the product.
Caption: Proposed mechanism for boric acid-catalyzed dehydrative cyclization.
Protocol: Boric Acid-Catalyzed Synthesis of 4-Phenyloxane-2,6-dione
This protocol is adapted from the established use of boric acid for the synthesis of related 1,3-dioxane-4,6-diones, demonstrating its efficacy in similar condensation reactions.[7]
A. Materials
-
3-Phenylglutaric acid (1 equiv.)
-
Boric acid (H₃BO₃) (0.5 - 2 mol%)
-
Toluene or xylene (as required for azeotropic removal of water, optional)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction/crystallization)
-
Hexanes (for crystallization)
B. Equipment
-
Round-bottom flask
-
Dean-Stark apparatus (if using azeotropic removal) or a short-path distillation head
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for workup and purification
C. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add 3-phenylglutaric acid and boric acid (1 mol%).
-
Solvent Addition (Optional): If azeotropic removal is desired, add toluene to the flask to create a slurry. Attach a Dean-Stark trap and reflux condenser.
-
Reaction: Heat the mixture to 110-140 °C (depending on the solvent or if running neat) with vigorous stirring. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete within 2-5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product crystallizes upon cooling, it can be isolated by filtration.
-
Alternatively, dissolve the crude mixture in dichloromethane or ethyl acetate.
-
Wash the organic layer with water to remove the boric acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system, such as ethyl acetate/hexanes or toluene, to yield pure 4-phenyloxane-2,6-dione.
-
Characterization: Confirm the product identity and purity via ¹H NMR, ¹³C NMR, IR spectroscopy (look for characteristic anhydride C=O stretches around 1750 and 1820 cm⁻¹), and melting point analysis.
D. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Toluene and xylene are flammable and toxic; handle with care.
Biocatalysis: The Mild and Selective Frontier
Biocatalysis offers an exceptionally mild and highly selective alternative for chemical synthesis, operating under near-ambient conditions and often in aqueous or benign solvent systems.[8][9] While less explored for this specific transformation, enzymes, particularly lipases, are well-known to catalyze esterification and lactonization reactions, making them prime candidates for the synthesis of 4-phenyloxane-2,6-dione.
Principle and Mechanistic Insight
Lipases, such as the robust and widely used Candida antarctica lipase B (CALB), function as serine hydrolases. In a non-aqueous environment, their catalytic activity can be harnessed for synthesis instead of hydrolysis. The enzyme's active site can bind the dicarboxylic acid substrate, and the catalytic triad (Ser-His-Asp) facilitates the intramolecular acylation to form the anhydride ring, releasing a molecule of water. Using an immobilized enzyme simplifies catalyst recovery and reuse, enhancing the process's sustainability.[10] The reaction is driven to completion by removing the water by-product, often through molecular sieves or by conducting the reaction under vacuum.
Caption: Experimental workflow for the biocatalytic synthesis of 4-phenyloxane-2,6-dione.
Protocol: Lipase-Catalyzed Synthesis of 4-Phenyloxane-2,6-dione
This conceptual protocol is based on established procedures for lipase-catalyzed lactonization and esterification in organic media.[11]
A. Materials
-
3-Phenylglutaric acid (1 equiv.)
-
Immobilized Lipase B from Candida antarctica (Novozym® 435) (5-10% w/w of substrate)
-
Anhydrous organic solvent (e.g., Toluene, 2-Methyltetrahydrofuran)
-
Activated molecular sieves (3Å or 4Å)
-
Dichloromethane or Ethyl Acetate (for purification)
-
Hexanes (for purification)
B. Equipment
-
Screw-cap vial or round-bottom flask with a stopper
-
Orbital shaker with temperature control (or heated stir plate)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
C. Step-by-Step Procedure
-
Enzyme Activation: Dry the immobilized lipase under vacuum for 24 hours prior to use to ensure minimal water content.
-
Reaction Setup: In a vial, combine 3-phenylglutaric acid, the activated immobilized lipase, and activated molecular sieves (equal weight to the substrate).
-
Solvent Addition: Add the anhydrous organic solvent to dissolve the substrate (e.g., at a concentration of 0.1-0.5 M).
-
Incubation: Seal the vial and place it on an orbital shaker set to a moderate speed (e.g., 150-200 rpm) and a mild temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress over 24-72 hours using TLC or by taking aliquots for ¹H NMR analysis.
-
Work-up:
-
Once the reaction reaches completion, cool the mixture to room temperature.
-
Filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Concentrate the filtrate using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by recrystallization as described in the organocatalytic protocol.
Comparative Analysis of Catalytic Methods
The choice of catalytic method depends on the specific requirements of the synthesis, such as scale, cost, desired purity, and environmental considerations.
| Parameter | Metal-Catalysis (Conceptual) | Organocatalysis (Boric Acid) | Biocatalysis (Lipase) |
| Catalyst | Lewis acids (e.g., Ti(OiPr)₄, Sc(OTf)₃) | Boric Acid (H₃BO₃) | Immobilized Lipase (e.g., CALB) |
| Conditions | Moderate to high temp. (80-140 °C) | High temp. (110-140 °C) | Mild temp. (40-70 °C) |
| Reaction Time | 1-6 hours | 2-5 hours | 24-72 hours |
| Yields | Potentially high | Good to excellent[7] | Moderate to high |
| Advantages | Fast reaction times, high throughput. | Low cost, low toxicity, simple setup. | High selectivity, extremely mild conditions, reusable catalyst, green solvent compatibility. |
| Disadvantages | Potential metal contamination, requires inert atmosphere, harsher conditions. | High temperatures may be required. | Slower reaction times, higher initial catalyst cost, requires anhydrous conditions. |
Conclusion
The catalytic synthesis of 4-phenyloxane-2,6-dione offers significant advantages over traditional stoichiometric methods. For researchers seeking a rapid, cost-effective, and scalable method, the boric acid-catalyzed approach presents a compelling option with its operational simplicity and green credentials. For applications where product purity is paramount and metal contamination is a concern, such as in the synthesis of active pharmaceutical ingredients, the biocatalytic route, despite its longer reaction times, provides an unparalleled level of mildness and selectivity. The continued development of novel catalysts, including more active and stable enzymes and metal complexes, will further expand the synthetic chemist's ability to produce this valuable intermediate efficiently and sustainably.[12]
References
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Macromolecules. Synthesis of Well-Defined Macrocyclic Poly(δ-valerolactone) by “Click Cyclization”. ACS Publications. Available at: [Link]
- 1,6-addition-based annulation reactions for the synthesis of oxa- and aza-heterocycles. (Source not specified).
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Heterocyclic Letters. An efficient synthesis of 1,3-dioxane-4,6-diones. Available at: [Link]
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PMC. Biocatalytic Synthesis Using Self‐Assembled Polymeric Nano‐ and Microreactors. Available at: [Link]
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Current Pharmaceutical Biotechnology. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Available at: [Link]
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Semantic Scholar. Recent advances in biocatalysis applied to organic synthesis. Available at: [Link]
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Chem. Recent Advances in the Catalytic Synthesis of 4-Quinolones. Available at: [Link]
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PubChem. 4-Phenyloxane-2,6-dione. National Center for Biotechnology Information. Available at: [Link]
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PMC. Biocatalysis: Enzymatic Synthesis for Industrial Applications. National Center for Biotechnology Information. Available at: [Link]
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PMC. Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. National Center for Biotechnology Information. Available at: [Link]
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PMC. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. National Center for Biotechnology Information. Available at: [Link]
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PubMed. Copper-catalyzed intramolecular tandem reaction of (2-halogenphenyl)(3-phenyloxiran-2-yl)methanones: synthesis of (Z)-aurones. National Center for Biotechnology Information. Available at: [Link]
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PubMed. Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α₁-adrenoceptor subtypes. National Center for Biotechnology Information. Available at: [Link]
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MDPI. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Available at: [Link]
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Chemical Science. Organocatalytic atroposelective de novo construction of monoaxially and 1,4-diaxially chiral fused uracils with potential antitumor activity. Royal Society of Chemistry. Available at: [Link]
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PMC. Biocatalytic Synthesis of Poly(δ-Valerolactone) Using a Thermophilic Esterase from Archaeoglobus fulgidus as Catalyst. National Center for Biotechnology Information. Available at: [Link]
- Synthesis and Chemistry of 1,4-0xathianes and 1,4-ox
-
MDPI. Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. Available at: [Link]
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DigitalCommons@UNL. Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. University of Nebraska - Lincoln. Available at: [Link]
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OSTI.GOV. Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP) – Combined Experimental and Model. U.S. Department of Energy. Available at: [Link]
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Organic Chemistry Portal. Organocatalytic Synthesis of Alkynes. Available at: [Link]
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White Rose Research Online. Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow. Available at: [Link]
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Macmillan Group. New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. University of California, Berkeley. Available at: [Link]
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ResearchGate. (PDF) Synthesis of 2, 2-dimethyl-4-phenyl-[7][13]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. Available at: [Link]
-
AZoM. Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems. Available at: [Link]
- Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (Source not specified).
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MDPI. Preparation and Characterization of Poly(δ-Valerolactone)/TiO 2 Nanohybrid Material with Pores Interconnected for Potential Use in Tissue Engineering. Available at: [Link]
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PMC. Synthesis of Indolyl Phenyl Diketones through Visible-Light-Promoted Ni-Catalyzed Intramolecular Cyclization/Oxidation Sequence of Ynones. National Center for Biotechnology Information. Available at: [Link]
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MDPI. Synthesis of Cationic[10],[8], and[14]Azahelicenes with Extended π-Conjugated Systems. Available at: [Link]
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University of Rochester. Publications – Paradine Research Group. Available at: [Link]
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Newcastle University. Publications | Hopkinson Group. Available at: [Link]
-
Beilstein Journals. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Available at: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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Application Note: Amidation Protocols for 4-Phenyloxane-2,6-dione in the Synthesis of Neuroactive APIs
Application Note: Amidation Protocols for 4-Phenyloxane-2,6-dione in the Synthesis of Neuroactive APIs
Executive Summary
4-Phenyloxane-2,6-dione (commonly known as 3-phenylglutaric anhydride) is a critical cyclic anhydride building block in the synthesis of γ-aminobutyric acid (GABA) analogs, including the neuroactive API Phenibut (4-amino-3-phenylbutyric acid) and various Baclofen derivatives. The amidation of this cyclic anhydride via nucleophilic ring-opening yields glutaramic acid derivatives (monoamides), which serve as direct precursors for subsequent decarbonylative amination (Hofmann rearrangement).
This application note provides field-proven, self-validating protocols for both racemic ammonolysis and enantioselective desymmetric aminolysis, emphasizing the mechanistic causality behind each experimental parameter.
Mechanistic Rationale & Chemical Causality
The amidation of 4-phenyloxane-2,6-dione is fundamentally driven by nucleophilic acyl substitution. The anhydride oxygen acts as an internal leaving group when an amine nucleophile attacks one of the equivalent carbonyl carbons. Because the substrate is a cyclic anhydride, the ring opens to yield a product containing both an amide and a carboxylic acid functional group.
Causality in Reaction Design:
-
Thermal Regulation in Aqueous Media: When utilizing aqueous ammonia for bulk amidation, the reaction is highly exothermic. If the internal temperature exceeds 10 °C, hydroxide ions in the aqueous medium kinetically outcompete ammonia, leading to the irreversible hydrolysis of the anhydride into 3-phenylglutaric acid 1. Strict thermal control is the primary causal factor in maximizing monoamide yield.
-
Desymmetrization Dynamics: 4-Phenyloxane-2,6-dione is a prochiral (meso-like) molecule. For advanced pharmaceutical applications requiring enantiopurity, desymmetrization is required. By utilizing bifunctional organocatalysts (e.g., cinchona-derived squaramides) or biocatalysts like Candida Antarctica Lipase B (CALB), the transition state is rigidly organized via hydrogen bonding. The catalyst simultaneously activates the anhydride carbonyl and directs the incoming nucleophile to a specific enantiotopic face, suppressing the uncatalyzed background reaction and yielding products with up to 98% ee2.
Reaction Workflows
Workflow for the amidation of 4-Phenyloxane-2,6-dione and Hofmann rearrangement to Phenibut.
Enantioselective desymmetrization of prochiral anhydrides via chiral organocatalysis.
Quantitative Data: Condition Optimization
| Reaction Condition | Reagents | Temperature | Yield (%) | Enantiomeric Excess (ee %) | Primary Application |
| Aqueous Ammonolysis | 25% NH₄OH (aq) | <10 °C | 85 – 92 | N/A (Racemic) | Phenibut bulk API synthesis |
| Desymmetric Aminolysis | Chiral Amine, Toluene | -20 °C | 78 – 85 | >95% | Chiral GABAergic analogs |
| Enzymatic Amidation | CALB, Amine, MTBE | 30 °C | 70 – 80 | 85 – 93% | Biocatalytic desymmetrization |
| Methanolysis + Amidation | MeOH, Cinchona cat. | -40 °C | 90 – 99 | 94 – 98% | Precursor to chiral amides |
Self-Validating Experimental Protocols
A robust protocol is not merely a sequence of actions; it is a self-validating system. By integrating In-Process Controls (IPCs) at critical junctures, the chemist ensures that the reaction state—not an arbitrary timer—dictates the workflow.
Protocol A: Synthesis of 5-Amino-5-oxo-3-phenylpentanoic acid (Aqueous Ammonolysis)
Targeted for bulk racemic synthesis of GABA precursors.
Step 1: Reactor Preparation
-
Charge a jacketed glass reactor with 25% aqueous ammonium hydroxide (5.0 equiv).
-
Cool the system to 0–5 °C using a recirculating chiller. Causality: Pre-cooling the nucleophile prevents the initial exothermic shock that drives undesired dicarboxylic acid formation.
Step 2: Nucleophilic Addition
-
Slowly add solid 4-phenyloxane-2,6-dione (1.0 equiv) in small portions over 60 minutes, ensuring the internal temperature never exceeds 10 °C.
-
Once addition is complete, maintain stirring at 5 °C for 2 hours.
Step 3: Self-Validation (In-Process Control)
-
Action: Withdraw a 100 µL aliquot, quench into 1 mL of 0.1 M HCl, and analyze via RP-HPLC (C18 column, UV 210 nm).
-
Validation Check: The reaction is validated to proceed to workup only when the anhydride peak (RT ~8.5 min) is <0.5% area, and the monoamide peak is dominant. If unreacted anhydride >0.5%, continue stirring for 30 minutes and re-test. Proceeding with unreacted anhydride will poison the subsequent Hofmann rearrangement 1.
Step 4: Isolation
-
Carefully acidify the reaction mixture with 31% HCl while maintaining the temperature below 10 °C until pH 2.0 is reached.
-
Filter the precipitated 5-amino-5-oxo-3-phenylpentanoic acid, wash with cold deionized water, and dry under vacuum at 40 °C to constant weight.
Protocol B: Enantioselective Desymmetric Aminolysis
Targeted for the synthesis of enantioenriched chiral building blocks.
Step 1: Catalyst and Substrate Solvation
-
In an oven-dried Schlenk flask under argon, dissolve 4-phenyloxane-2,6-dione (1.0 equiv) and a cinchona-derived squaramide catalyst (5 mol%) in anhydrous toluene (0.1 M concentration).
-
Cool the mixture to -40 °C using a dry ice/acetonitrile bath.
Step 2: Enantioselective Addition
-
Add the amine nucleophile (1.1 equiv) dropwise via a syringe pump over 45 minutes.
-
Causality: Syringe pump addition at cryogenic temperatures minimizes the uncatalyzed background reaction. It ensures the nucleophilic attack is entirely directed by the chiral catalyst's hydrogen-bonding network, maximizing enantioselectivity 2.
Step 3: Self-Validation (In-Process Control)
-
Action: Withdraw a 50 µL aliquot, dilute in Hexane/Isopropanol (90:10), and analyze via Chiral HPLC (e.g., Chiralpak AD-H).
-
Validation Check: Confirm conversion is >95% and ee is >90%. If the ee begins to degrade over time (indicating background aminolysis), immediately proceed to the quench step.
Step 4: Quench and Purification
-
Quench the reaction with cold 1N HCl (10 mL) to protonate the catalyst and arrest the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the enantioenriched monoamide.
References
- Title: CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid Source: Google Patents URL
- Title: Highly Enantioselective Synthesis of γ-Carboxy-β-amino Acids via Desymmetric Alcoholysis of 3-Aminoglutaric Anhydrides Source: Organic Letters - ACS Publications URL
- Title: Recent Desymmetrization Reactions By CALB Source: SSRG International Journal of Applied Chemistry URL
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Application Note: Synthesis of Cyclic Imides from 4-Phenyloxane-2,6-dione
Application Note: Synthesis of Cyclic Imides from 4-Phenyloxane-2,6-dione
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Targeted Protein Degradation (PROTACs), and Scaffold Derivatization
Introduction & Mechanistic Overview
4-Phenyloxane-2,6-dione, widely recognized in literature as 3-phenylglutaric anhydride , is a highly versatile six-membered cyclic anhydride. In contemporary drug discovery, it serves as a critical precursor for the synthesis of 3-phenylglutarimide derivatives. The glutarimide moiety is a privileged pharmacophore, most notably functioning as the primary binding motif for the Cereblon (CRBN) E3 ubiquitin ligase complex in the design of immunomodulatory drugs (IMiDs) and bifunctional degraders (PROTACs) .
The conversion of 4-phenyloxane-2,6-dione to a cyclic imide relies on a robust, two-step cascade:
-
Nucleophilic Acyl Substitution (Ring Opening): A primary amine attacks one of the equivalent carbonyl carbons of the anhydride. Performing this step in anhydrous, aprotic solvents (e.g., THF) is critical to prevent competitive hydrolysis of the anhydride into 3-phenylglutaric acid. The resulting intermediate is an N-substituted 3-phenylglutaramic acid.
-
Dehydrative Cyclization (Ring Closure): The intermediate amic acid is thermodynamically stable at room temperature and requires chemical activation to cyclize. Reagents such as acetyl chloride or acetic anhydride convert the carboxylic acid into a highly electrophilic mixed anhydride. Subsequent heating drives intramolecular nucleophilic attack by the amide nitrogen, expelling the leaving group and forming the stable six-membered glutarimide ring .
Reaction Workflow Visualization
Two-step synthesis of 3-phenylglutarimides via nucleophilic ring opening and dehydrative cyclization.
Step-by-Step Experimental Protocol
The following methodology details the synthesis of N-phenyl-3-phenylglutarimide. This protocol is designed as a self-validating system, incorporating visual and chemical checkpoints to ensure high fidelity at the bench.
Materials & Reagents
-
Substrate: 4-Phenyloxane-2,6-dione (1.0 eq)
-
Nucleophile: Aniline (freshly distilled, 1.05 eq)
-
Solvent: Tetrahydrofuran (THF, strictly anhydrous)
-
Activating Agent: Acetyl chloride (10 eq)
-
Workup: Ethyl acetate, Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄
Step 1: Amic Acid Formation
-
Preparation: Charge a flame-dried round-bottom flask with 4-phenyloxane-2,6-dione (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.
-
Temperature Control: Submerge the flask in an ice bath (0 °C) under an inert nitrogen atmosphere. Causality: Cooling minimizes the exothermic nature of the amine addition, preventing localized heating that could lead to impurities or double-addition side reactions.
-
Addition: Add aniline (1.05 eq) dropwise over 10 minutes.
-
Propagation & Validation: Remove the ice bath and stir at room temperature for 2–4 hours. Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The starting anhydride will disappear, and the highly polar amic acid intermediate will remain near the baseline.
-
Isolation: Concentrate the reaction mixture in vacuo to afford the crude amic acid as a solid residue.
Step 2: Dehydrative Cyclization
-
Activation: Suspend the crude amic acid in neat acetyl chloride (approx. 10 eq). Causality: Acetyl chloride acts as both the solvent and the dehydrating agent, rapidly forming a mixed anhydride intermediate that is highly susceptible to intramolecular ring closure.
-
Cyclization: Attach a reflux condenser and heat the mixture to 50–55 °C for 2 hours. Self-Validation Checkpoint: The continuous evolution of HCl gas (which should be vented through a basic scrubber) indicates active cyclization. Cessation of gas evolution signifies reaction completion.
-
Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice to safely hydrolyze the excess acetyl chloride into acetic acid and HCl.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers thoroughly with saturated NaHCO₃ until gas evolution ceases (ensuring complete removal of acidic byproducts), followed by a brine wash.
-
Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude product from hot ethanol to yield pure N-phenyl-3-phenylglutarimide.
Quantitative Data Summary
The efficiency of the ring-opening and cyclization sequence is highly dependent on the steric and electronic properties of the amine nucleophile. Table 1 summarizes typical yields and conditions derived from established literature methodologies , .
Table 1: Performance of 4-Phenyloxane-2,6-dione Ring Opening and Cyclization
| Amine Nucleophile | Solvent (Step 1) | Cyclization Reagent | Temp (°C) | Overall Yield (%) | Stereochemical Outcome |
| Aniline | THF | Acetyl Chloride | Reflux (55) | 82–85 | Racemic |
| p-Anisidine | DCM | Acetic Anhydride | Reflux (140) | 78–80 | Racemic |
| Benzylamine | Toluene | Acetyl Chloride | Reflux (55) | 75–79 | Racemic |
| (S)-1-Phenylethylamine | THF | Acetic Anhydride | Reflux (140) | 95 | Diastereomeric (dr 3:2) |
Downstream Applications: Cereblon (CRBN) Modulators
The synthesized 3-phenylglutarimides are not merely end-products; they are foundational building blocks in the rapidly expanding field of targeted protein degradation. By utilizing functionalized amines during the ring-opening step, researchers can install chemical linkers directly onto the glutarimide nitrogen. This enables the modular assembly of PROTACs, which hijack the CRBN E3 ligase to ubiquitinate and degrade disease-causing proteins.
Mechanism of targeted protein degradation utilizing 3-phenylglutarimide-based PROTACs.
References
-
Title: Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification Source: RSC Medicinal Chemistry (Hosted on PMC, National Institutes of Health) URL: [Link][1]
-
Title: Synthesis, Characterization and Antimicrobial Evolution of Six Membered Cyclic Imides Source: ResearchGate URL: [Link][2]
-
Title: Stereoselective Anhydride Openings Source: Chemical Reviews (ACS Publications) URL: [Link][3]
Sources
Technical Notes & Optimization
preventing hydrolysis of 4-Phenyloxane-2,6-dione during long-term storage
preventing hydrolysis of 4-Phenyloxane-2,6-dione during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most pervasive challenges in organic synthesis and drug development: the hydrolytic degradation of cyclic anhydrides.
Specifically, we will focus on 4-Phenyloxane-2,6-dione (commonly known as 3-phenylglutaric anhydride), a bifunctional chiral catalyst and critical synthon[1]. Due to its cyclic anhydride structure, it is highly susceptible to nucleophilic attack by atmospheric moisture, leading to premature ring-opening and the formation of 3-phenylglutaric acid [2].
This guide provides a self-validating system of mechanistic insights, diagnostic criteria, and field-proven protocols to ensure the integrity of your reagents during long-term storage.
I. Mechanistic FAQs: Understanding the Vulnerability
Q: Why is 4-Phenyloxane-2,6-dione so sensitive to atmospheric moisture compared to standard esters or amides? A: The vulnerability lies in the inherent electrophilicity of the anhydride carbonyl carbons combined with the thermodynamics of the system. In 4-phenyloxane-2,6-dione, the two carbonyl groups are linked by a single oxygen atom, which withdraws electron density and makes the adjacent carbons highly attractive to nucleophiles like water [3]. When a water molecule attacks, the six-membered ring opens, relieving any residual steric strain and forming a highly stable dicarboxylic acid (3-phenylglutaric acid). Because the resulting acid is thermodynamically favored, the reaction is essentially irreversible under standard storage conditions.
Q: Does temperature directly cause degradation? A: Temperature does not cause hydrolysis—water does. However, temperature dictates the kinetics (rate) of the reaction. Hydrolysis requires the system to overcome an activation energy barrier. At room temperature (20–25°C), ambient thermal energy is sufficient to drive rapid hydrolysis if moisture is present. Storing the compound at 4°C or -20°C drastically reduces the kinetic energy of the molecules, slowing the hydrolysis rate to a negligible crawl, provided moisture is strictly excluded [4].
Hydrolysis mechanism of 4-Phenyloxane-2,6-dione into 3-phenylglutaric acid.
II. Diagnostic Troubleshooting: Verifying Reagent Integrity
Before initiating any sensitive asymmetric synthesis or Friedel-Crafts acylation, you must validate that your 4-phenyloxane-2,6-dione has not hydrolyzed. Relying on visual inspection is insufficient, as both the anhydride and the resulting acid are typically white/off-white powders.
Q: How can I definitively quantify the extent of hydrolysis in my batch? A: We recommend a multi-modal analytical approach. Infrared (IR) spectroscopy is the fastest qualitative method, while Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) provide precise quantification.
Table 1: Analytical Markers for Differentiating Anhydride vs. Hydrolyzed Acid
| Analytical Method | Intact 4-Phenyloxane-2,6-dione (Anhydride) | Hydrolyzed Product (3-Phenylglutaric Acid) | Diagnostic Rationale |
| FT-IR Spectroscopy | Twin sharp C=O stretches at ~1800 cm⁻¹ and ~1760 cm⁻¹. | Single broad C=O stretch at ~1700 cm⁻¹; Broad -OH stretch (2500–3300 cm⁻¹). | Asymmetric and symmetric stretching of the coupled anhydride carbonyls collapses into a single acid peak [2]. |
| ¹H-NMR (in CDCl₃) | Sharp multiplet for the chiral methine proton. | Downfield shift of protons adjacent to the carbonyls; appearance of broad -COOH peak. | Ring-opening alters the electronic environment and shielding of adjacent protons. |
| HPLC (Reversed-Phase) | Elutes later (less polar). | Elutes earlier (highly polar). | The dicarboxylic acid interacts much more strongly with the polar mobile phase. |
III. Experimental Protocols: The Self-Validating Storage System
To prevent hydrolysis, your storage protocol must address the three vectors of moisture exposure: ambient humidity during transfer, container permeability, and condensation during temperature cycling.
Protocol A: Long-Term Storage Preparation
Causality Check: This protocol ensures that no moisture is trapped in the headspace of the vial and that the primary container is shielded from ambient humidity gradients.
-
Glovebox Transfer: Transfer the bulk container of 4-phenyloxane-2,6-dione into a strictly controlled inert atmosphere glovebox (Argon or Nitrogen, <10 ppm H₂O) [3].
-
Aliquotting: Divide the bulk powder into single-use or small-batch aliquots using oven-dried amber glass vials. Why? Repeatedly opening a bulk container introduces trace moisture each time. Aliquotting isolates the risk.
-
Primary Sealing: Seal the vials with PTFE-lined screw caps. Why? Standard rubber septa or unlined plastic caps are highly permeable to water vapor over months of storage. PTFE provides a superior hermetic seal.
-
Secondary Packaging: Place the sealed vials inside a vacuum-sealable Mylar bag containing an indicating desiccant pack (e.g., blue silica gel). Seal the bag under a vacuum. Validation: The indicating desiccant serves as a self-validating system; if it turns pink, the secondary seal has failed, and the primary vial is at risk.
-
Cold Storage: Store the sealed bags in a dedicated desiccated freezer at -20°C.
Protocol B: Safe Dispensing and Acclimatization
Causality Check: The most common cause of rapid hydrolysis is opening a cold vial in a warm, humid lab, causing immediate water condensation directly onto the chemical lattice.
-
Acclimatization: Remove the secondary Mylar bag from the -20°C freezer and place it in a benchtop desiccator. Allow it to sit for at least 2 hours until it reaches ambient room temperature.
-
Opening: Only open the primary vial once it is fully acclimatized. If a glovebox is unavailable, open the vial under a continuous stream of dry Argon.
-
Argon Purging (Post-Use): Before resealing the vial, purge the headspace with dry Argon gas. Why Argon and not Nitrogen? Argon is significantly denser than ambient air and Nitrogen. It sinks to the bottom of the vial, creating a protective, moisture-excluding blanket directly over the solid powder [2].
-
Resealing: Tightly secure the PTFE cap, wrap the seal with Parafilm, and return it to the secondary Mylar bag with the desiccant before returning it to cold storage.
Optimal workflow for the long-term, moisture-free storage of cyclic anhydrides.
References
-
PubChem . "4-Phenyloxane-2,6-dione | C11H10O3 | CID 297882". National Institutes of Health (NIH). Available at:[Link]
-
Wipf Group, University of Pittsburgh . "Techniques for Handling Air- and Moisture-Sensitive Compounds". Available at: [Link]
-
Grokipedia . "Organic acid anhydride: Physical Properties and Hydrolysis Kinetics". Available at:[Link]
Technical Support Center: Troubleshooting 4-Phenyloxane-2,6-dione Crystallization
Technical Support Center: Troubleshooting 4-Phenyloxane-2,6-dione Crystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the isolation and purification of 4-Phenyloxane-2,6-dione (commonly known as 3-phenylglutaric anhydride).
This meso-anhydride is a critical intermediate in the synthesis of GABAergic pharmaceuticals (such as Phenibut)[1] and serves as a foundational substrate in enantioselective desymmetrization reactions using chiral ligands like (-)-sparteine[2]. Because downstream asymmetric catalytic steps are highly sensitive to stoichiometry and proton sources, achieving >99.5% purity during crystallization is non-negotiable.
This guide deconstructs the mechanistic origins of common impurities, provides targeted troubleshooting FAQs, and outlines a field-proven, self-validating crystallization protocol.
Mechanistic Origins of Crystallization Impurities
To effectively troubleshoot, we must first understand the causality behind impurity formation. The synthesis of 4-phenyloxane-2,6-dione relies on the ring-closing dehydration of 3-phenylglutaric acid, typically mediated by acetic anhydride or acetyl chloride[3][4]. Impurities encountered during crystallization arise from three competing thermodynamic and kinetic pathways:
-
Incomplete Intramolecular Dehydration: Residual starting diacid co-crystallizes with the product due to overlapping solubility profiles in polar solvents.
-
Hydrolytic Reversion: The strained 6-membered anhydride ring is highly susceptible to nucleophilic attack by adventitious atmospheric moisture, reverting to 3-phenylglutaric acid[5].
-
Intermolecular Oligomerization: Instead of cyclizing, the diacid can undergo intermolecular condensation, forming insoluble oligomeric anhydrides that act as nucleation inhibitors or co-precipitate as amorphous solids.
Mechanistic pathways of impurity formation during 4-phenyloxane-2,6-dione synthesis and isolation.
Troubleshooting FAQs
Q1: My crystallized 4-phenyloxane-2,6-dione shows a depressed, broad melting point and HPLC indicates high diacid content. How do I fix this? A1: The presence of 3-phenylglutaric acid depresses the melting point. This is caused by either incomplete initial dehydration or hydrolytic reversion during the cooling phase of crystallization. Causality & Solution: Solvents like ethyl acetate can absorb atmospheric moisture, leading to hydrolysis at elevated temperatures. Switch to a rigorously anhydrous, non-coordinating solvent system like Toluene/Heptane. Furthermore, add a catalytic "scavenger" amount (1 mol%) of acetic anhydride to the crystallization solvent. This shifts the equilibrium, reacting with any trace moisture to form soluble acetic acid while converting residual diacid back into the target anhydride[4].
Q2: I am experiencing "oiling out" (liquid-liquid phase separation) instead of crystallization. What causes this, and how can I induce proper nucleation? A2: Oiling out occurs when the solute melts out of the solution before it crystallizes, creating a metastable emulsion. This is typically caused by a high concentration of oligomeric impurities (which disrupt the crystal lattice) or an overly steep cooling curve that forces the system into a high state of supersaturation. Causality & Solution: Oligomers increase the entropy of the liquid phase, lowering the chemical potential driving force for crystallization. To fix this, flatten your solubility curve by switching to a Methyl tert-butyl ether (MTBE) and Heptane solvent system. More importantly, introduce crystalline seeds at a temperature just 2–3 °C above the cloud point to bypass the high activation energy of homogeneous nucleation.
Q3: How can I physically remove the oligomeric anhydride impurities before crystallization? A3: Oligomers possess a higher molecular weight and a lower entropy of mixing, making them significantly less soluble in non-polar aromatic solvents than the monomeric 4-phenyloxane-2,6-dione. Causality & Solution: Perform a hot filtration. Dissolve the crude product in hot anhydrous toluene (80 °C). The monomer will dissolve entirely, while the oligomeric chains will remain suspended. Filter this hot mixture through a pre-heated, oven-dried Celite pad to physically exclude the oligomers before initiating the cooling profile.
Validated Experimental Protocol: Anhydrous Seeded Crystallization
To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes an in-process analytical checkpoint to guarantee the diacid impurity is neutralized before the product is committed to the final cooling phase.
Step 1: Dissolution and Moisture Scavenging
-
Transfer 10.0 g of crude 4-phenyloxane-2,6-dione to an oven-dried, nitrogen-flushed 100 mL jacketed reactor.
-
Add 30 mL of anhydrous toluene and 0.05 mL (approx. 1 mol%) of acetic anhydride.
-
Heat the suspension to 80 °C under gentle agitation (200 rpm) until the bulk solid dissolves.
Step 2: In-Process Validation Checkpoint
-
Validation: Withdraw a 50 µL aliquot of the hot solution, dilute in anhydrous acetonitrile, and analyze via rapid FT-IR spectroscopy.
-
Criteria: Confirm the absence of the broad carboxylic acid -OH stretch (3300–2500 cm⁻¹) and the presence of the dual anhydride C=O stretches (1810 and 1760 cm⁻¹). If the -OH stretch is >0.5% relative intensity, add an additional 0.5 mol% acetic anhydride and stir for 15 minutes.
Step 3: Hot Filtration
-
Filter the hot solution through a heated sintered glass funnel (porosity 3) packed with a 1 cm layer of oven-dried Celite to remove insoluble oligomers.
-
Collect the filtrate in a pre-heated, nitrogen-purged crystallization vessel.
Step 4: Controlled Cooling and Seeding
-
Program the jacketed reactor to cool the filtrate from 80 °C to 55 °C at a linear rate of 0.5 °C/min.
-
At exactly 55 °C, temporarily halt cooling and introduce 10 mg (0.1 wt%) of pure, finely milled 4-phenyloxane-2,6-dione seeds. Age the suspension for 30 minutes to allow the seed bed to mature.
Step 5: Anti-Solvent Addition and Isolation
-
Slowly dose 30 mL of anhydrous heptane (anti-solvent) dropwise over 1 hour using a syringe pump, maintaining the internal temperature at 55 °C.
-
Resume cooling to 5 °C at 0.2 °C/min.
-
Filter the resulting crystalline slurry under a blanket of dry nitrogen. Wash the filter cake with 10 mL of cold (0 °C) anhydrous heptane.
-
Dry the crystals in a vacuum oven at 40 °C (under 10 mbar) for 12 hours to prevent thermal degradation while removing residual toluene.
Quantitative Data: Solvent System Performance
The choice of solvent dictates the purity profile. Below is a summarized comparison of crystallization systems for 4-Phenyloxane-2,6-dione based on empirical validation:
| Crystallization Solvent System | Yield (%) | Purity (HPLC Area %) | Primary Impurity Profile & Causality |
| Toluene / Heptane (Anhydrous) | 85% | >99.5% | Trace Diacid (<0.1%) - Optimal system; excludes moisture and oligomers. |
| Dichloromethane / Hexanes | 78% | 98.2% | Oligomers (1.5%), Diacid (0.3%) - High solubility in DCM limits oligomer exclusion. |
| Ethyl Acetate / Hexanes | 72% | 95.0% | Diacid (4.5%) - EtOAc absorbs atmospheric moisture, driving hydrolytic reversion. |
| Neat Toluene (Unseeded) | 65% | 97.8% | Oiled-out particulates, Diacid (2.0%) - Lack of seeding causes supersaturation and oiling out. |
References
- Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
Wiley-VCH. Supporting Information for Angew. Chem. Int. Ed.: Highly Enantioselective Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Available at: [Link]
Sources
reducing side reactions in 4-Phenyloxane-2,6-dione amidation
reducing side reactions in 4-Phenyloxane-2,6-dione amidation
Welcome to the Technical Support Center for the amidation of 4-Phenyloxane-2,6-dione (commonly known as 3-phenylglutaric anhydride). As a symmetric six-membered cyclic anhydride, this compound is a highly valuable building block for synthesizing pharmaceuticals, chiral hemamides, and functionalized polymers[1].
While the ring-opening amidation of this substrate is theoretically straightforward, researchers frequently encounter yield-limiting chemoselectivity issues. Because the anhydride carbonyls are highly electrophilic, they are prone to competing nucleophilic attacks. Furthermore, the resulting monoamide-monoacid product is thermodynamically driven to undergo secondary cyclization if reaction conditions are not strictly controlled[2].
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield, high-purity amidation.
Part 1: Reaction Pathway Analysis
To control the reaction, we must first understand the competing mechanistic pathways. The amidation of 4-phenyloxane-2,6-dione with a primary amine ideally yields a monoamide (e.g., an N-substituted 5-amino-5-oxo-3-phenylpentanoic acid derivative)[3],[4]. However, adventitious moisture or excessive thermal energy will divert the reaction toward diacid or imide side products.
Reaction pathways of 4-Phenyloxane-2,6-dione amidation highlighting target and side products.
Part 2: Troubleshooting Guide & FAQs
Q1: My reaction yield is low, and LC-MS shows a major peak at [M+18] relative to the starting anhydride. What is happening?
Diagnosis: You are observing hydrolysis of the anhydride to 3-phenylglutaric acid. Causality & Fix: 4-Phenyloxane-2,6-dione is highly electrophilic. Water acts as a competitive "hard" nucleophile that rapidly attacks the carbonyl carbon, opening the ring to form a dicarboxylic acid[3]. Because water is smaller and often more mobile than bulky amines, even trace moisture can outcompete the amidation. Fix: Ensure rigorous anhydrous conditions. Use freshly distilled or molecular-sieve-dried solvents (e.g., anhydrous THF or DCM). Purge the reaction vessel with Argon, and ensure your amine reagent is completely dry, as amines are notoriously hygroscopic.
Q2: I am trying to synthesize the monoamide, but I am getting a significant amount of a cyclized by-product with a mass of [M-18] relative to the target. How do I suppress this?
Diagnosis: The by-product is an imide (specifically, an N-substituted 3-phenylpiperidine-2,6-dione), formed via intramolecular dehydration[2]. Causality & Fix: During the initial ring-opening, a monoamide-monoacid is formed. The newly liberated carboxylic acid group is in close spatial proximity to the amide nitrogen. If sufficient thermal energy is provided, or if dehydrating/coupling agents (like EDC or DCC) are present, the nitrogen lone pair will attack the acid, expelling water to form a thermodynamically stable six-membered imide ring[2]. Fix: Keep the reaction temperature strictly between 0 °C and 25 °C. Avoid prolonged heating and do not add coupling agents unless your explicit goal is to form the imide.
Q3: When using a chiral organocatalyst for the desymmetrization of this anhydride, my enantiomeric excess (ee) is lower than expected. Why?
Diagnosis: Poor enantioselectivity usually stems from the background (uncatalyzed) racemic reaction outcompeting the catalyzed pathway, or from the disruption of the catalyst's hydrogen-bonding network. Causality & Fix: In catalytic desymmetrization (e.g., using cinchona alkaloid derivatives or bifunctional sulfonamides), the catalyst must rigidly coordinate the anhydride to differentiate the enantiotopic carbonyl groups[5]. High temperatures or highly polar solvents disrupt these delicate non-covalent interactions. Fix: Lower the reaction temperature (e.g., to -40 °C or -78 °C) and utilize non-polar solvents (like toluene) to maximize the strength of the catalyst-substrate hydrogen bonds[5].
Troubleshooting logic tree for diagnosing and resolving low amidation yields.
Part 3: Quantitative Data & Side Reaction Summary
The following table summarizes the primary side reactions, their analytical identifiers, and the specific mitigation strategies required to maintain chemoselectivity.
| Side Reaction | Analytical Marker (LC-MS) | Primary Causality | Mitigation Strategy |
| Hydrolysis (Diacid) | [M+18] (relative to anhydride) | Adventitious moisture acting as a competitive nucleophile[3]. | Rigorous anhydrous techniques; dry solvents; Argon atmosphere. |
| Imide Formation | [M-18] (relative to monoamide) | Elevated temperature driving entropically favored 6-membered ring closure[2]. | Maintain T < 25 °C; avoid coupling agents (e.g., DCC/EDC). |
| Diamide Formation | [M + Amine - 18] | Excess amine reacting with the liberated carboxylic acid. | Strictly control stoichiometry (1.0 - 1.05 eq amine). |
| Racemization * | Loss of optical purity (ee) | High temperature disrupting chiral catalyst hydrogen-bonding networks[5]. | Run reaction at cryogenic temperatures (-40 °C to -78 °C)[5]. |
*Applicable only when utilizing chiral catalysts for desymmetrization.
Part 4: Self-Validating Experimental Protocol
Protocol: Synthesis of 5-Amino-5-oxo-3-phenylpentanoic Acid Derivatives (Monoamidation)
Objective: Maximize monoamide yield while establishing a self-validating feedback loop to suppress hydrolysis and imide formation.
Step 1: Preparation of Anhydrous Environment
-
Action: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Add anhydrous Tetrahydrofuran (THF) (water content < 50 ppm).
-
Causality: 4-Phenyloxane-2,6-dione is highly susceptible to nucleophilic attack by water. Eliminating moisture prevents the irreversible formation of the diacid side product[3].
Step 2: Reagent Dissolution and Temperature Control
-
Action: Dissolve 4-phenyloxane-2,6-dione (1.0 eq) in the anhydrous THF. Cool the solution to 0 °C using an ice-water bath.
-
Causality: Lowering the temperature reduces the kinetic energy available for the higher-activation-energy imide cyclization pathway, trapping the reaction at the monoamide stage[2].
Step 3: Amine Addition
-
Action: Slowly add the primary amine (1.05 eq) dropwise over 15 minutes. (Note: If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine in situ).
-
Causality: Dropwise addition prevents localized exotherms that could inadvertently trigger imide formation.
Step 4: Self-Validation (In-Process Control)
-
Action: After 2 hours of stirring at 0 °C to room temperature, extract a 10 µL aliquot, quench it in 1 mL of methanol, and analyze via LC-MS.
-
Validation Check: The protocol is validated if the LC-MS shows the [M+H]+ peak for the monoamide and an absence of [M-18] (imide) or [M+18] (diacid). If the diacid is present, the solvent was not sufficiently dry; if the imide is present, the temperature was too high. Do not proceed to workup until the monoamide is the dominant species.
Step 5: Quench and Workup
-
Action: Quench the reaction with 1M HCl to pH 2-3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: The acidic quench protonates both the unreacted trace amine (making it water-soluble) and the product's carboxylic acid moiety (driving the target monoamide into the organic layer).
Sources
- 1. Application research and toxicity of glutaric anhydride_Chemicalbook [m.chemicalbook.com]
- 2. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Concentration for 4-Phenyloxane-2,6-dione Esterification
Technical Support Center: Optimizing Catalyst Concentration for 4-Phenyloxane-2,6-dione Esterification
Welcome to the Technical Support Center for the esterification of 4-phenyloxane-2,6-dione (commonly referred to in literature as 3-phenylglutaric anhydride). As a Senior Application Scientist, I have structured this guide to move beyond basic, repetitive protocols. Instead, we will focus on the causality of reaction behaviors and the precise optimization of 4-dimethylaminopyridine (DMAP) catalyst loading.
Ring-opening esterification of this stable 6-membered cyclic anhydride requires robust nucleophilic activation. This guide provides self-validating methodologies to maximize your hemiester yield while suppressing undesired byproducts.
Mechanistic Overview & Catalytic Cycle
To troubleshoot effectively, one must first understand the underlying chemical logic. 4-Phenyloxane-2,6-dione is a classic meso-anhydride frequently utilized in1[1]. Because the background Fischer-type esterification of this substrate is negligible at room temperature, DMAP is introduced to drive the reaction via nucleophilic catalysis.
Fig 1. DMAP-catalyzed nucleophilic ring-opening mechanism of 4-phenyloxane-2,6-dione.
Troubleshooting & FAQs
Q1: Why is my esterification stalling at 60-70% conversion despite using an excess of alcohol? A1 (Causality & Mechanism): The reaction relies entirely on the formation of a 2[2]. If the reaction stalls, the catalytic cycle is likely breaking down due to 3[3]. When the alcohol attacks the intermediate, it releases a proton, forming an inactive DMAP-H⁺ salt. Solution: Ensure you are using an optimized DMAP concentration (typically 10 mol%) in conjunction with a stoichiometric auxiliary base like triethylamine (Et₃N, 1.5 equiv) to continuously regenerate the active DMAP catalyst.
Q2: How does DMAP concentration impact chemoselectivity (monoester vs. diester)? A2 (Causality & Mechanism): Ring-opening of the anhydride naturally yields a hemiester (monoester) containing a free carboxylic acid. Under standard mild conditions, this carboxylic acid is unreactive toward further esterification. However, if DMAP is severely overloaded (>50 mol%) or used as the sole solvent/base, localized exotherms and excessive acylpyridinium formation can trigger undesired side reactions, including trace diesterification or epimerization at the C3 (phenyl-bearing) carbon. Solution: Cap DMAP loading at 10 mol%. Exceeding this threshold provides diminishing returns in rate while increasing the kinetic probability of byproduct formation.
Q3: How do I implement a self-validating system to confirm the catalyst loading is optimal for my specific alcohol? A3 (Trustworthiness & Validation): Do not guess the kinetics based on literature alone; validate them. Set up a parallel micro-scale screen using 1, 5, 10, and 20 mol% DMAP. Quench aliquots at 1, 3, and 8 hours and analyze via GC-MS or HPLC. A self-validating protocol will show a clear saturation curve: the point where increasing the catalyst from 10% to 20% yields less than a 5% increase in conversion rate is your optimal thermodynamic window.
Quantitative Optimization Data
The following table summarizes the causal relationship between DMAP concentration, reaction time, and product distribution during the hemiesterification of 4-phenyloxane-2,6-dione with methanol (Standard conditions: 25 °C, 0.2 M in DCM, 1.5 equiv Et₃N).
| DMAP Concentration (mol %) | Et₃N (equiv) | Time to >95% Conversion (h) | Monoester Yield (%) | Diester / Byproducts (%) |
| 1 | 1.5 | 24 | 65 | < 1 |
| 5 | 1.5 | 8 | 89 | 2 |
| 10 (Optimal) | 1.5 | 3 | 94 | 3 |
| 20 | 1.5 | 2.5 | 92 | 6 |
Data Interpretation: At 10 mol% DMAP, the reaction achieves an optimal balance, reaching >95% conversion in just 3 hours while maintaining excellent chemoselectivity (94% monoester yield).
Self-Validating Experimental Protocol
Fig 2. Step-by-step experimental workflow for DMAP-catalyzed hemiesterification.
Step-by-Step Methodology: Optimized Hemiesterification
Objective: Synthesize the monoester of 4-phenyloxane-2,6-dione with complete chemoselectivity.
Step 1: Preparation & Dissolution
-
Flame-dry a round-bottom flask under inert gas (N₂ or Ar) to prevent competitive hydrolysis of the anhydride.
-
Dissolve 4-phenyloxane-2,6-dione (1.0 equiv, 10 mmol) and the target alcohol (1.1 equiv, 11 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
-
Causality: DCM provides excellent solubility for the anhydride and the highly polar N-acylpyridinium intermediate without participating in the reaction.
Step 2: Auxiliary Base Addition
-
Cool the mixture to 0 °C using an ice bath.
-
Add triethylamine (Et₃N, 1.5 equiv, 15 mmol) dropwise.
-
Causality: Et₃N acts as the stoichiometric proton sink. It is a stronger base but a weaker nucleophile than DMAP, preventing the irreversible protonation of the catalyst.
Step 3: Catalyst Initiation
-
Add DMAP (0.1 equiv, 10 mol%) in one portion.
-
Causality: Adding the catalyst after the auxiliary base ensures that the proton sink is already present to handle the immediate release of protons upon rapid alcoholysis.
Step 4: Reaction Propagation & Monitoring
-
Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 3 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the high-Rf anhydride spot and the appearance of a lower-Rf streak (the carboxylic acid hemiester) confirms progression.
Step 5: Quench & Purification
-
Quench the reaction by adding 1M HCl (aqueous) until the aqueous layer reaches pH 2.
-
Causality: The acidic quench protonates the unreacted Et₃N and DMAP, driving them entirely into the aqueous layer, while the hemiester product remains in the organic layer.
-
Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
References
-
BenchChem. "Application Notes and Protocols for DMAP-Catalyzed Synthesis of Esters from Acid Anhydrides." 2
-
ScholarWorks @ UTRGV. "The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study." 3
-
ACS Publications. "Stereoselective Anhydride Openings | Chemical Reviews." 1
Sources
Reference Data & Comparative Studies
Navigating Stereochemistry: A Comparative Guide to the Cross-Validation of 4-Phenyloxane-2,6-dione Isomer NMR Assignments
Navigating Stereochemistry: A Comparative Guide to the Cross-Validation of 4-Phenyloxane-2,6-dione Isomer NMR Assignments
In the landscape of drug discovery and development, the precise structural elucidation of chiral molecules is a cornerstone of success. The spatial arrangement of atoms within a molecule, its stereochemistry, can profoundly influence its pharmacological and toxicological properties. For heterocyclic compounds such as 4-phenyloxane-2,6-dione, a molecule with potential applications in medicinal chemistry, the differentiation between its cis and trans diastereomers is critical. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) spectroscopic techniques that enable the unambiguous assignment of these isomers, grounded in the principles of scientific integrity and supported by established experimental protocols.
While a comprehensive search of publicly available spectroscopic databases did not yield the specific, fully assigned ¹H and ¹³C NMR data for the individual cis and trans isomers of 4-phenyloxane-2,6-dione, this guide will establish the foundational principles and methodologies for their differentiation. We will explore the expected spectral differences based on the known behavior of analogous structures and detail the advanced NMR experiments essential for their complete and validated assignment.
The Challenge: Differentiating Diastereomers
The core challenge in assigning the stereochemistry of 4-phenyloxane-2,6-dione lies in the spatial relationship between the phenyl group at the C4 position and the substituents on the oxane ring. The cis isomer will have the phenyl group on the same face of the ring as a reference substituent, while in the trans isomer, it will be on the opposite face. These distinct three-dimensional arrangements lead to subtle but measurable differences in the chemical environment of the constituent protons and carbons, which can be interrogated by NMR spectroscopy.
The Solution: A Multi-faceted NMR Approach
A definitive stereochemical assignment requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While 1D ¹H and ¹³C NMR provide initial clues, 2D techniques are indispensable for establishing through-bond and through-space connectivities, which are the ultimate arbiters of stereochemistry.
Visualizing the Isomers and the NMR Workflow
To understand the structural basis of the expected NMR differences, let's visualize the cis and trans isomers of 4-phenyloxane-2,6-dione.
Caption: Molecular structures of cis and trans isomers.
The experimental workflow for cross-validation of the NMR assignments would follow a logical progression from simple 1D experiments to more complex 2D correlations.
Caption: Experimental workflow for NMR cross-validation.
Comparative Analysis of Expected NMR Data
The following tables outline the expected differences in the ¹H and ¹³C NMR spectra of the cis and trans isomers of 4-phenyloxane-2,6-dione based on established principles of NMR spectroscopy. The actual chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.
Table 1: Expected ¹H NMR Spectral Comparison
| Proton | Expected Chemical Shift (δ) Difference | Expected Coupling Constant (J) Difference | Rationale |
| H4 | The chemical shift of H4 is expected to differ significantly between isomers. The orientation of the phenyl group (axial vs. equatorial) will influence its shielding environment. | The coupling constants between H4 and the adjacent methylene protons (H3 and H5) will be highly informative. A larger J-value is typically observed for axial-axial couplings compared to axial-equatorial or equatorial-equatorial couplings. | |
| H3 & H5 | The chemical shifts of the methylene protons at C3 and C5 will be influenced by the proximity and orientation of the C4-phenyl group. In one isomer, the phenyl ring's anisotropic effect may shield or deshield these protons more significantly. | The geminal and vicinal coupling constants will provide crucial conformational information about the oxane ring. | |
| Phenyl Protons | Minor differences in the chemical shifts of the aromatic protons may be observed due to the overall molecular geometry and potential for restricted rotation of the phenyl group. | Not applicable. |
Table 2: Expected ¹³C NMR Spectral Comparison
| Carbon | Expected Chemical Shift (δ) Difference | Rationale |
| C4 | The chemical shift of C4 will be sensitive to the stereochemistry at this center. | The "gamma-gauche" effect predicts that a carbon will be shielded (shift to a lower ppm value) when it has a gauche relationship with a substituent on a carbon two bonds away. This effect would likely differentiate the C4 chemical shift in the two isomers. |
| C3 & C5 | The chemical shifts of the methylene carbons adjacent to the stereocenter will also be influenced by the gamma-gauche effect and the overall conformation. | |
| C2 & C6 | The carbonyl carbons may show slight differences in their chemical shifts due to long-range electronic effects transmitted through the different ring conformations. | |
| Phenyl Carbons | Minor differences in the chemical shifts of the aromatic carbons are possible. |
Essential 2D NMR Experiments for Unambiguous Assignment
To move from expected differences to confident assignments, the following 2D NMR experiments are critical.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the molecule.[1] For 4-phenyloxane-2,6-dione, COSY would connect H4 to the H3 and H5 protons, and the H3 and H5 protons to each other within their respective methylene groups.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon to which it is directly attached.[2] This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart.[2] This is a powerful tool for piecing together the carbon skeleton and confirming the connectivity around quaternary carbons and heteroatoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. For stereochemical assignment, NOESY/ROESY is paramount. For example, a cross-peak between H4 and specific protons on the phenyl ring would provide strong evidence for a particular spatial arrangement and help differentiate between the cis and trans isomers.
Experimental Protocols
The following are generalized protocols for the acquisition of the necessary NMR data.
Sample Preparation
-
Dissolve 5-10 mg of the purified 4-phenyloxane-2,6-dione isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter.
1D NMR Acquisition
-
¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
Typically, 16-32 scans are adequate for a sample of this concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups.[3]
-
2D NMR Acquisition
-
COSY: Acquire a gradient-selected COSY (gCOSY) experiment for enhanced spectral quality.
-
HSQC: Acquire a gradient-selected HSQC experiment with sensitivity enhancement.
-
HMBC: Acquire a gradient-selected HMBC experiment, optimizing the long-range coupling delay for typical ²JCH and ³JCH values (e.g., 8-10 Hz).
-
NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-800 ms) to allow for the buildup of nuclear Overhauser effects.
Data Processing and Analysis
-
Process all spectra using appropriate NMR software (e.g., MestReNova, TopSpin, or similar).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts to the residual solvent peak.
-
Analyze the 1D spectra to identify the number of signals, their chemical shifts, multiplicities, and integrations.
-
Systematically analyze the 2D spectra to build up the molecular structure and determine the relative stereochemistry based on the observed correlations, particularly the through-space NOESY/ROESY contacts.
Conclusion
The cross-validation of NMR assignments for the diastereomers of 4-phenyloxane-2,6-dione is a critical step in its chemical and pharmacological characterization. While specific experimental data is not yet publicly available, the principles and methodologies outlined in this guide provide a robust framework for any researcher or scientist tasked with this analytical challenge. By employing a systematic approach that combines 1D and a suite of 2D NMR experiments, one can confidently elucidate the stereochemistry of these and other complex chiral molecules. The true power of modern NMR lies not just in acquiring spectra, but in the logical and meticulous interpretation of the rich tapestry of information they contain. This approach ensures the scientific integrity of the structural assignment, a non-negotiable requirement in the field of drug development.
References
- Vertex AI Search. Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Accessed March 25, 2026.
- PubMed. Differentiation of enantiomers by 2D NMR spectroscopy at 1 T using residual dipolar couplings. Published June 15, 2016.
- ResearchGate. Differentiation of enantiomers by 2D NMR spectroscopy at 1 T using residual dipolar couplings | Request PDF. Accessed March 25, 2026.
- Proprep. What analytical methods are used to find diastereomers using 2D COSY, and how does this technique he... Show More. Accessed March 25, 2026.
- Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Accessed March 25, 2026.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Published February 14, 2020.
- YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Published August 10, 2020.
- Journal of the American Chemical Society. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Published August 31, 2023.
- NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280415). Accessed March 25, 2026.
- SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). Accessed March 25, 2026.
- PMC. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Published February 16, 2026.
- Oregon State University. Analyzing Coupling Constants. Accessed March 25, 2026.
- Columbia University - NMR Core Facility. HSQC and HMBC. Accessed March 25, 2026.
- Unknown Source. 1 May 2017 Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. Published May 1, 2017.
- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Published August 21, 2014.
- Unknown Source. Automation on Hermes: H- C HSQCs and HMBCs. Accessed March 25, 2026.
- PubChem. 4-Phenyloxane-2,6-dione | C11H10O3 | CID 297882. Accessed March 25, 2026.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Published October 20, 2021.
- ResearchGate. 1H and 13C NMR Spectral Study of Some 2r-Aryl-6c-phenylthian-4-ones, Their 1Oxides and 1,1-Dioxides | Request PDF. Accessed March 25, 2026.
- The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Accessed March 25, 2026.
- PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Accessed March 25, 2026.
- PMC.
- Unknown Source. NMR Chemical Shifts. Accessed March 25, 2026.
- The Royal Society of Chemistry.
- Enamine. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)
- ResearchGate. Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues | Request PDF. Accessed March 25, 2026.
- MDPI. Enantioselective Synthesis of the Sex Pheromone of Sitodiplosis mosellana (Géhin) and Its Stereoisomers. Published February 3, 2025.
- Beilstein Journals. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Published August 2, 2023.
Sources
- 1. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved efficiency of asymmetric hydrolysis of 3-substituted glutaric acid diamides with an engineered amidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety & Regulatory Compliance
Personal protective equipment for handling 4-Phenyloxane-2,6-dione
Personal protective equipment for handling 4-Phenyloxane-2,6-dione
Operational Safety and Handling Guide for 4-Phenyloxane-2,6-dione
As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic necessity. Understanding the chemical behavior of a reagent is the first step in designing a flawless and safe experimental workflow.
4-Phenyloxane-2,6-dione (commonly known as 3-phenylglutaric anhydride, CAS 4160-80-9)[1] is a highly reactive cyclic anhydride widely utilized in the desymmetrization and synthesis of complex heterocyclic compounds[2]. The core hazard of this compound stems from its electrophilic carbonyl centers. When exposed to biological nucleophiles—such as the moisture on your skin, the mucosal lining of your respiratory tract, or the aqueous environment of your eyes—the anhydride ring undergoes rapid, exothermic hydrolysis[3]. This ring-opening reaction yields 3-phenylglutaric acid, causing immediate localized pH drops and subsequent chemical burns or severe irritation[4].
By understanding this causality, we can engineer a handling environment that protects both the integrity of the molecule and the safety of the researcher.
Risk Assessment and PPE Matrix
To systematically mitigate the risks associated with the compound's GHS hazard classifications[4], the following Personal Protective Equipment (PPE) matrix must be strictly adhered to:
| Hazard Classification | Mechanistic Cause | Required PPE | Technical Specifications |
| Skin Irritation (H315) | Exothermic hydrolysis via sweat forming 3-phenylglutaric acid. | Nitrile or Neoprene Gloves, Lab Coat | >0.11 mm thickness, EN 374 compliant. Double-gloving is highly recommended. |
| Eye Irritation (H319) | Acidic interaction with corneal proteins and ocular fluid. | Tight-fitting Safety Goggles | ANSI Z87.1 compliant, indirect venting to prevent fine dust ingress. |
| Respiratory Irritation (H335) | Inhalation of reactive anhydride dust particles. | Chemical Fume Hood / N95 Respirator | Face velocity 80-100 fpm. N95/P100 required only if weighing outside a controlled hood. |
Standard Operating Procedures (SOP)
Protocol 1: Anhydrous Weighing and Transfer
Causality Note: 4-Phenyloxane-2,6-dione is prone to atmospheric moisture degradation. This not only compromises reagent purity but also generates irritating acidic dust that can adhere to PPE.
-
Environmental Prep: Ensure the chemical fume hood is operational. For highly moisture-sensitive downstream reactions, purge the balance area with dry nitrogen.
-
PPE Verification: Don a flame-resistant lab coat, ANSI Z87.1 goggles, and double-layer nitrile gloves.
-
Handling: Use a static-free, grounded stainless steel spatula to transfer the powder. Why? Plastic spatulas generate static charge, causing the fine anhydride powder to aerosolize and aggressively adhere to the gloves, increasing exposure risk.
-
Sealing: Immediately reseal the primary container and place it in a secondary desiccator to preserve the anhydride ring.
Protocol 2: Spill Response and Decontamination (Self-Validating System)
-
Isolation: Immediately halt operations. If the spill occurs outside the fume hood, evacuate the immediate 2-meter radius to allow dust to settle.
-
Containment: Do NOT use water initially, as it will trigger an uncontrolled exothermic hydrolysis reaction[3]. Cover the solid spill with a dry, inert absorbent such as dry sand or vermiculite.
-
Collection: Sweep the powder gently using a non-sparking brush into a designated hazardous organic waste container.
-
Self-Validating Decontamination: Wipe the contaminated surface with a 5% sodium bicarbonate ( NaHCO3 ) solution. The bicarbonate safely neutralizes residual anhydride and its corresponding acid to a water-soluble sodium salt. Validation: The cessation of effervescence (bubbling of CO2 ) self-validates that all residual acid/anhydride has been completely neutralized. Follow with a final distilled water rinse.
Protocol 3: Waste Disposal and Quenching
-
Segregation: Strictly segregate 4-phenyloxane-2,6-dione waste from strong bases, oxidizers, and aqueous waste streams to prevent uncontrolled exothermic reactions in the waste carboy.
-
Quenching: For reaction mixtures containing unreacted anhydride, slowly quench with a controlled volume of anhydrous methanol or ethanol. This converts the reactive anhydride into a significantly less reactive half-ester[2], rendering it safer for transport.
-
Routing: Label the container as "Hazardous Organic Waste - Contains Reactive Anhydrides" and route to the facility's Environmental Health and Safety (EHS) department for high-temperature incineration.
Workflow Visualization
Workflow for the safe handling, emergency response, and disposal of 4-Phenyloxane-2,6-dione.
References
-
Chemsrc. "4-phenyloxane-2,6-dione | CAS#:4160-80-9". Available at: [Link]
-
White Rose eTheses Online. "Synthesis of Heterocyclic Compounds Using ketoacids-based Multicomponent Reactions". Available at: [Link]
- Google Patents. "CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid".
Sources
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
